5-bromo-4-chloro-3-methyl-1H-indazole
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Overview
Description
5-bromo-4-chloro-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This particular compound is characterized by the presence of bromine, chlorine, and methyl substituents on the indazole core. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Indazole derivatives, which include this compound, are known to have significant biological activity and are prevalent in many natural products and drugs . They play a crucial role in cell biology and have been used in the treatment of various disorders, including cancer and microbial infections .
Mode of Action
Indazole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects
Biochemical Pathways
Indazole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-bromo-4-chloro-3-methyl-1H-indazole could potentially have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-chloro-3-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-4-chloroacetophenone with hydrazine hydrate to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-4-chloro-3-methyl-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
5-bromo-4-chloro-3-methyl-1H-indazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Comparison with Similar Compounds
Similar Compounds
5-bromo-4-chloro-1H-indazole: Lacks the methyl group at the 3-position.
4-chloro-3-methyl-1H-indazole: Lacks the bromine substituent.
5-bromo-3-methyl-1H-indazole: Lacks the chlorine substituent.
Uniqueness
5-bromo-4-chloro-3-methyl-1H-indazole is unique due to the specific combination of bromine, chlorine, and methyl substituents on the indazole core. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-4-chloro-3-methyl-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-7-6(12-11-4)3-2-5(9)8(7)10/h2-3H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RORINVRJZNHYSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)C=CC(=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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